molecular formula C10H13NO2 B11794154 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol

2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol

Cat. No.: B11794154
M. Wt: 179.22 g/mol
InChI Key: ILCAFIWIUYIZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused with an aminoethanol group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its derivatives have shown promising anti-tumor, antibacterial, and anti-viral activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects such as inhibition of tumor growth or bacterial proliferation .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1-benzofuran-2-yl)ethanol

InChI

InChI=1S/C10H13NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-4,8,10,12H,5-6,11H2

InChI Key

ILCAFIWIUYIZRW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)C(CN)O

Origin of Product

United States

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